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molecular formula C12H12O B8514030 3,3a,8,8a-Tetrahydro-cyclopent[a]inden-1[2H]-one

3,3a,8,8a-Tetrahydro-cyclopent[a]inden-1[2H]-one

Cat. No. B8514030
M. Wt: 172.22 g/mol
InChI Key: DTTRAACQZSSGMI-UHFFFAOYSA-N
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Patent
US03952050

Procedure details

3,8-Dihydrocyclopent[a]inden-1[2H]-one (7.6 g.) in ethanol (400 ml) was hydrogenated at atmospheric pressure and room temperature in the presence of 10% palladium on charcoal (0.9 g) until one molar equivalent of hydrogen had been absorbed. The catalyst was filtered off and the filtrate evaporated to dryness to give a brown gum which was distilled at 90° /0.1 torr to produce a colourless oil.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.9 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:13])[C:5]2[CH2:6][C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=3[C:4]=2[CH2:3][CH2:2]1.[H][H]>C(O)C.[Pd]>[C:1]1(=[O:13])[CH:5]2[CH2:6][C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=3[CH:4]2[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
C1(CCC2=C1CC=1C=CC=CC21)=O
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0.9 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been absorbed
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give a brown gum which
DISTILLATION
Type
DISTILLATION
Details
was distilled at 90° /0.1 torr
CUSTOM
Type
CUSTOM
Details
to produce a colourless oil

Outcomes

Product
Name
Type
Smiles
C1(CCC2C1CC=1C=CC=CC21)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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